Both zinc and vitamin C possess individual antioxidant properties. Research suggests that zinc ascorbate might offer superior combined effects. A study in rats showed that zinc ascorbate treatment significantly reduced oxidative stress markers compared to controls []. This indicates its potential role in combating free radical damage linked to various chronic diseases.
Zinc and vitamin C are crucial for immune function. Studies suggest zinc ascorbate might provide dual-action immune support []. However, more research is needed to determine its specific efficacy against infections and illnesses.
Recent research explored the effects of zinc ascorbate on sodium azide-induced damage in rats. The study found that zinc ascorbate treatment alleviated systemic inflammation and oxidative stress in the gastrointestinal and renal tissues []. This suggests its potential role in mitigating damage caused by certain toxins.
Zinc ascorbate is a coordination complex formed by the combination of zinc ions (Zn²⁺) and ascorbate anions, which are derived from vitamin C. Its molecular formula is , with a molecular weight of 415.6 g/mol. This compound appears as a white, odorless powder and is hygroscopic, meaning it can absorb moisture from the environment. Due to this property, proper storage in airtight containers is essential to maintain its stability and efficacy .
The unique structure of zinc ascorbate enhances its stability compared to pure ascorbic acid, making it less susceptible to degradation from light and moisture. This stability is crucial for its use in dietary supplements and pharmaceutical formulations . Zinc ascorbate is recognized for its dual-action benefits, combining the antioxidant properties of vitamin C with the immune-supportive effects of zinc, making it a popular choice in health supplements .
In addition to this basic formation reaction, zinc ascorbate exhibits superoxide dismutase-like activity, which allows it to catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen . This property contributes to its antioxidant capabilities.
Zinc ascorbate has demonstrated significant biological activities, including:
Zinc ascorbate can be synthesized through several methods:
Zinc ascorbate is widely used in various fields:
Research indicates that zinc ascorbate interacts synergistically with other antimicrobial agents. For instance, when combined with antibiotics like clindamycin or erythromycin, it enhances their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This additive effect suggests potential applications in combination therapies for infections.
Zinc ascorbate shares similarities with several other compounds that combine zinc with vitamin C or related derivatives. Here are some notable comparisons:
Compound | Composition | Unique Features |
---|---|---|
Magnesium Ascorbyl Phosphate | Magnesium salt of ascorbic acid | Water-soluble; often used in cosmetics |
Sodium Ascorbyl Phosphate | Sodium salt of ascorbic acid | Stable form; commonly used in food preservation |
Zinc Gluconate | Zinc salt of gluconic acid | Used primarily for immune support |
Zinc Citrate | Zinc salt of citric acid | Enhances absorption; often used in supplements |
Zinc ascorbate stands out due to its superior antioxidant activity compared to these compounds, particularly its ability to exhibit superoxide dismutase-like activity and its effectiveness against specific bacterial strains at lower concentrations . Its unique combination of properties makes it a valuable compound in both health supplements and therapeutic applications.
Zinc ascorbate possesses the molecular formula C₁₂H₁₄O₁₂Zn, representing a coordination complex formed between zinc ions and ascorbate ligands [1] [2] [3]. The compound exhibits a molecular weight of 415.6 grams per mole, as determined through comprehensive analytical characterization [2] [4] [8]. This molecular weight corresponds to the anhydrous form of the compound, though hydrated variants are commonly encountered in commercial preparations.
The elemental composition of zinc ascorbate reflects its coordination nature, with the zinc ion (Zn²⁺) coordinating to two ascorbate anions (C₆H₇O₆⁻), which represent the ionized form of vitamin C [3] [11]. The exact mass determination reveals a value of 413.977668 Da, providing precise molecular identification for analytical purposes [2]. The compound maintains a formal charge of zero, indicating complete charge neutralization between the divalent zinc cation and the two monovalent ascorbate anions [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₄O₁₂Zn | [1] [2] [3] |
Molecular Weight | 415.6 g/mol | [2] [4] [8] |
Exact Mass | 413.977668 Da | [2] |
Heavy Atom Count | 25 | [2] |
Hydrogen Bond Donors | 6 | [2] |
Hydrogen Bond Acceptors | 12 | [2] |
Zinc ascorbate commonly exists in multiple hydration states, with the monohydrate form being particularly prevalent in commercial preparations [6]. The monohydrate variant exhibits the chemical formula Zn(C₆H₇O₆)₂·H₂O and possesses a molecular weight of 433.6 grams per mole [6]. This hydrated form demonstrates enhanced stability characteristics compared to the anhydrous compound.
Crystallographic investigations reveal that zinc ascorbate adopts complex three-dimensional structures in the solid state [29]. The crystal structure contains infinite three-dimensional inorganic building units bridged through ascorbate moieties, with zinc(II) centers forming coordination networks [29]. The presence of water molecules in hydrated forms significantly influences the overall crystal packing and hydrogen bonding networks within the solid-state structure [13].
The coordination environment in crystalline zinc ascorbate demonstrates considerable complexity, with spectroscopic evidence indicating that zinc ions participate in chelation through multiple oxygen atoms of the ascorbate ligands [10] [13]. In the solid state, the binding of zinc occurs through various oxygen atoms of ascorbate anions, specifically involving O-3, O-2 of the first ascorbate and O-1, O-3 of the second ascorbate, along with coordination to water molecules [10].
Zinc ascorbate exhibits distinctive chelation properties arising from the multidentate nature of the ascorbate ligand [11] [12]. The ascorbate anion functions as a bidentate ligand, capable of coordinating to zinc through multiple oxygen donor atoms [10] [13]. Spectroscopic evidence demonstrates that in aqueous solution, zinc(II) ions bind through the ascorbate anion O-3 and O(2)-H groups, establishing a chelation mode that enhances the stability of the complex [10].
The chelation process involves the formation of five-membered or six-membered rings between the zinc center and the ascorbate ligand, depending on which oxygen atoms participate in coordination [31]. This chelation significantly enhances the bioavailability and stability of zinc compared to simple ionic zinc compounds [11] [12]. The chelated structure prevents premature dissociation and ensures that the compound remains intact until it reaches target sites [11].
Computational studies using semi-empirical methods have revealed that zinc ascorbate adopts a five-fold coordination geometry around the zinc(II) center, where one ascorbate binds monodentately, another bidentately, and water molecules occupy the remaining coordination sites [31]. This coordination arrangement forms a distorted square pyramidal geometry that optimizes the electronic and steric requirements of the complex [31].
The coordination geometry of zinc ascorbate demonstrates significant complexity due to the flexible binding modes of the ascorbate ligand [10] [31]. Zinc(II) typically adopts tetrahedral, square planar, or octahedral coordination geometries, but in zinc ascorbate, a distorted square pyramidal arrangement predominates [31]. This geometry results from the specific electronic and steric demands of the ascorbate ligands and any coordinated water molecules.
The metal-ligand interactions in zinc ascorbate involve primarily electrostatic attractions between the positively charged zinc center and the negatively charged oxygen atoms of the ascorbate ligands [10] [13]. These interactions are supplemented by covalent character arising from orbital overlap between zinc d-orbitals and oxygen lone pairs [13]. The strength of these interactions contributes to the overall stability of the complex and influences its reactivity patterns.
Infrared spectroscopic analysis reveals characteristic shifts in the carbonyl and hydroxyl stretching frequencies upon coordination, indicating direct involvement of these functional groups in metal-ligand bonding [13] [19]. The C=O stretching vibration of free ascorbic acid shifts from 1753 cm⁻¹ to approximately 1725 cm⁻¹ upon coordination to zinc, demonstrating the participation of the carbonyl oxygen in the coordination sphere [13].
Water molecules play crucial roles in the coordination sphere of zinc ascorbate, particularly in hydrated forms of the compound [6] [10] [31]. In the monohydrate form, one water molecule directly coordinates to the zinc center, completing the coordination sphere and contributing to the overall stability of the complex [6] [31]. This coordinated water molecule participates in hydrogen bonding networks that extend throughout the crystal structure.
The presence of coordinated water molecules significantly influences the coordination geometry and electronic properties of the zinc center [31]. Water coordination provides additional stabilization through hydrogen bonding interactions with nearby ascorbate ligands and other water molecules in the crystal lattice [13]. These interactions contribute to the three-dimensional network structure observed in crystalline zinc ascorbate.
Thermogravimetric analysis reveals that coordinated water molecules are lost at relatively low temperatures, typically below 100°C, indicating relatively weak zinc-water bonds compared to zinc-ascorbate interactions [18]. The loss of coordinated water results in structural rearrangements that can affect the overall stability and properties of the remaining anhydrous complex [18].
Zinc ascorbate demonstrates excellent solubility characteristics in aqueous media, with solubility exceeding 100 grams per liter at 20°C [16]. This high water solubility distinguishes zinc ascorbate from many other zinc compounds and contributes to its effectiveness in biological applications [17]. The compound appears as a white to light yellow powder that readily dissolves in water to form clear solutions [6] [16].
The solubility of zinc ascorbate in water is influenced by temperature, with higher temperatures generally increasing the dissolution rate and maximum solubility [16]. At 25°C, the compound demonstrates solubility values of approximately 0.22 grams zinc per 100 milliliters and 0.15 grams vitamin C equivalent per 100 milliliters [26]. This dual solubility characteristic reflects the presence of both zinc and ascorbate components in the dissolved state.
Solvent | Solubility (20°C) | Classification |
---|---|---|
Water | >100 g/L | Highly Soluble [16] |
Aqueous solutions | Variable | pH dependent |
Organic solvents | Limited data | Generally poor |
The pH of aqueous solutions significantly affects the solubility and stability of zinc ascorbate [16]. At physiological pH values, the compound maintains good solubility while retaining its coordinated structure [11]. However, extreme pH conditions can lead to dissociation of the complex or precipitation of constituent components.
Thermal stability analysis of zinc ascorbate reveals a complex decomposition pattern involving multiple distinct stages [18]. Thermogravimetric analysis demonstrates that the compound begins to lose mass below 100°C, corresponding to the removal of residual solvent molecules or loosely bound water [18]. This initial weight loss typically accounts for approximately 5-6% of the total mass.
The major thermal degradation of zinc ascorbate commences at approximately 250°C and proceeds through a two-step process [18]. The first decomposition step involves dehydroxylation of the ascorbic acid ligand, followed by carbonization of the carbon backbone [18]. This thermal degradation process results in a total weight loss of approximately 36.8% between 250°C and 500°C.
Temperature Range | Weight Loss (%) | Process |
---|---|---|
<100°C | 5.3 | Solvent removal [18] |
100-250°C | 6.3 | Coordinated water loss [18] |
250-500°C | 36.8 | Ligand decomposition [18] |
>500°C | Residual | ZnO formation [18] |
The final decomposition product is thermally stable zinc oxide (ZnO), which accounts for approximately 48% of the original mass [18]. This decomposition pattern provides valuable information for processing and storage conditions, indicating that zinc ascorbate should be maintained below 250°C to prevent degradation.
Zinc ascorbate exhibits characteristic spectroscopic signatures that enable definitive identification and structural characterization [31] [32] [33]. Infrared spectroscopy reveals distinctive absorption bands that reflect the coordination environment and hydrogen bonding patterns within the compound [13] [19] [33]. The broad absorption band at approximately 3350 cm⁻¹ corresponds to O-H stretching vibrations of coordinated water molecules and ascorbate hydroxyl groups [13].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of zinc ascorbate [31] [34]. Carbon-13 NMR spectroscopy demonstrates characteristic chemical shifts that reflect the coordination of ascorbate ligands to the zinc center [10] [31]. The NMR data supports the proposed coordination structure with distinct environments for coordinated and free ascorbate oxygen atoms.
Ultraviolet-visible spectroscopy of zinc ascorbate solutions reveals characteristic absorption features that develop over time during complex formation [19] [32]. Fresh solutions show minimal absorption in the 325-450 nanometer range, but time-dependent measurements reveal the emergence of absorption peaks at approximately 380 nanometers [19] [32]. This spectral evolution corresponds to the formation and maturation of the zinc-ascorbate coordination complex.
Spectroscopic Method | Key Features | Wavenumber/Wavelength |
---|---|---|
Infrared | O-H stretch (broad) | ~3350 cm⁻¹ [13] |
Infrared | C=O stretch | ~1725 cm⁻¹ [13] |
UV-Visible | Absorption peak | ~380 nm [19] |
Photoluminescence | Emission peak | ~473 nm [19] |
Zinc ascorbate exhibits complex redox behavior arising from the redox-active nature of the ascorbate ligand combined with the coordination environment provided by zinc [21] [22]. The ascorbate component retains its characteristic antioxidant properties while coordination to zinc modifies the overall redox potential and reactivity patterns [11] [15]. This dual redox nature contributes to the compound's biological activity and chemical reactivity.
The redox behavior of zinc ascorbate differs significantly from that of free ascorbic acid due to the coordination effects [21] [24]. While zinc itself is not readily oxidizable under normal conditions, the coordination environment can influence the redox properties of the ascorbate ligands [22]. The compound demonstrates superoxide dismutase-like activity, indicating its ability to participate in radical scavenging reactions [1] [5].
Electrochemical studies suggest that zinc ascorbate can undergo oxidation reactions under appropriate conditions, though the zinc center itself remains in the +2 oxidation state throughout typical redox processes [21]. The primary redox activity centers on the ascorbate ligands, which can be oxidized to dehydroascorbate while maintaining coordination to the zinc center [21] [24].
The stability of zinc ascorbate demonstrates significant pH dependence, with optimal stability observed under mildly acidic to neutral conditions [23] [25]. At pH values below 4, the compound tends to protonate, potentially leading to partial dissociation of the coordination complex [25]. Conversely, at highly alkaline pH values above 8, deprotonation and structural rearrangements can occur [23] [25].
Potentiometric titration studies reveal that zinc ascorbate undergoes pH-dependent speciation changes as the solution pH varies [25]. At physiological pH values around 7, the compound maintains its coordinated structure with good stability [11] [25]. However, extreme pH conditions can lead to the formation of different species or complete dissociation of the complex.
pH Range | Stability | Dominant Species |
---|---|---|
<4 | Moderate | Protonated forms [25] |
4-8 | High | Coordinated complex [25] |
>8 | Decreased | Deprotonated species [25] |
The pH stability profile has important implications for applications where zinc ascorbate may encounter varying pH environments [23]. The compound's ability to maintain its structure under physiological conditions contributes to its effectiveness in biological systems [11] [12].
Zinc ascorbate demonstrates selective reactivity with various chemical species, reflecting both the coordination chemistry of zinc and the redox activity of ascorbate [21] [24]. The compound can react with oxidizing agents, leading to oxidation of the ascorbate ligands while potentially maintaining the coordination structure [21]. These reactions often result in the formation of dehydroascorbate derivatives while preserving the zinc coordination center.
Metal ion exchange reactions can occur when zinc ascorbate encounters other divalent metal ions with higher affinity for ascorbate ligands [10] [13]. Copper(II) and iron(II/III) ions, in particular, can compete with zinc for coordination sites, potentially leading to transmetallation reactions [21] [24]. These exchange processes are influenced by the relative stability constants of the respective metal-ascorbate complexes.
The compound exhibits reactivity toward reducing agents and radical species, consistent with the antioxidant properties of the ascorbate component [1] [11]. These reactions typically involve electron transfer processes centered on the ascorbate ligands rather than the zinc center [21]. The coordination to zinc can modulate the reactivity of ascorbate, potentially enhancing or diminishing its radical scavenging capabilities depending on the specific reaction conditions.